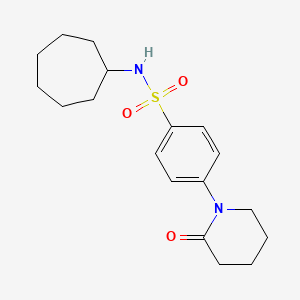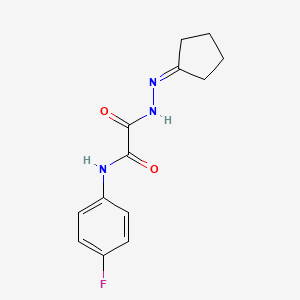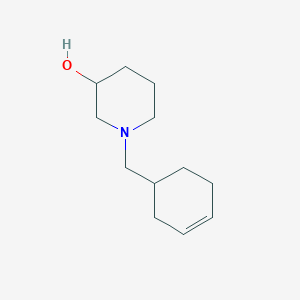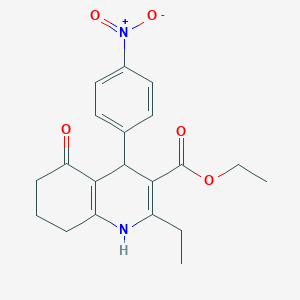
N-cycloheptyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cycloheptyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide, also known as CH-7, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. CH-7 has been found to inhibit a variety of enzymes, including carbonic anhydrase, and has been suggested as a potential treatment for diseases such as glaucoma, epilepsy, and cancer. In
作用機序
The mechanism of action of N-cycloheptyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide is not fully understood, but it is thought to involve inhibition of carbonic anhydrase and other enzymes. Carbonic anhydrase is involved in the regulation of intraocular pressure in the eye, and inhibition of this enzyme can lead to a decrease in intraocular pressure. In addition, N-cycloheptyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been found to inhibit the growth of cancer cells in vitro, possibly through inhibition of other enzymes involved in cell growth and division.
Biochemical and Physiological Effects:
N-cycloheptyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been found to have a variety of biochemical and physiological effects. In addition to its inhibition of carbonic anhydrase and other enzymes, N-cycloheptyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been found to have anticonvulsant properties, and has been suggested as a potential treatment for epilepsy. Furthermore, N-cycloheptyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been found to have anti-inflammatory properties, and has been suggested as a potential treatment for inflammatory diseases.
実験室実験の利点と制限
One advantage of N-cycloheptyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide is its broad range of potential therapeutic applications. It has been suggested as a potential treatment for glaucoma, epilepsy, cancer, and inflammatory diseases. In addition, N-cycloheptyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been found to be relatively non-toxic in animal studies, suggesting that it may be safe for use in humans. However, one limitation of N-cycloheptyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide is its relatively low potency compared to other small molecule inhibitors. This may limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for research on N-cycloheptyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide. One area of research is the development of more potent analogs of N-cycloheptyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide that may be more effective as therapeutic agents. Another area of research is the investigation of the mechanism of action of N-cycloheptyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide, particularly its inhibition of carbonic anhydrase and other enzymes. In addition, further studies are needed to determine the safety and efficacy of N-cycloheptyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide in humans, and to investigate its potential as a treatment for glaucoma, epilepsy, cancer, and inflammatory diseases.
合成法
The synthesis of N-cycloheptyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide involves several steps, starting with the reaction of 4-chlorobenzenesulfonyl chloride with piperidine to form 4-(piperidin-1-yl)benzenesulfonyl chloride. This intermediate is then reacted with cycloheptylamine to form N-cycloheptyl-4-(piperidin-1-yl)benzenesulfonamide. Finally, oxidation of the piperidine ring with potassium permanganate yields N-cycloheptyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide.
科学的研究の応用
N-cycloheptyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to inhibit carbonic anhydrase, an enzyme that is involved in the regulation of intraocular pressure in the eye. As a result, N-cycloheptyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been suggested as a potential treatment for glaucoma, a disease characterized by elevated intraocular pressure. In addition, N-cycloheptyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been found to inhibit the growth of cancer cells in vitro, and has been suggested as a potential treatment for cancer. Furthermore, N-cycloheptyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been found to have anticonvulsant properties, and has been suggested as a potential treatment for epilepsy.
特性
IUPAC Name |
N-cycloheptyl-4-(2-oxopiperidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c21-18-9-5-6-14-20(18)16-10-12-17(13-11-16)24(22,23)19-15-7-3-1-2-4-8-15/h10-13,15,19H,1-9,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPRVCKXKRDPES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-4-(2-oxopiperidin-1-yl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 1-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B5172359.png)
![1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B5172361.png)
![5-(3-bromophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5172369.png)


![3-(2-{2-[methyl(phenyl)amino]vinyl}-5-phenyl-1,3-benzoxazol-3-ium-3-yl)-1-propanesulfonate](/img/structure/B5172386.png)
![4-[5-({2-[(2-hydroxyethyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B5172392.png)

![4-butyl-6-chloro-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5172413.png)
![N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5172415.png)
![3-(allylthio)-6-(2-propoxy-1-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5172416.png)
![ethyl 4-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5172417.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5172428.png)
